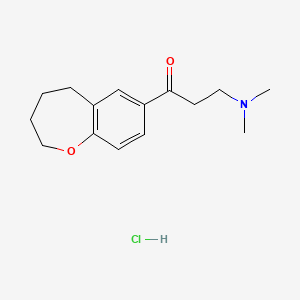
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Step 1: Formation of the benzoxepine ring through cyclization reactions.
Step 2: Introduction of the dimethylamino group via substitution reactions.
Step 3: Formation of the propanone moiety through condensation reactions.
Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to corresponding alcohols or amines using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to receptors, enzymes, or other biomolecules.
Pathways: Modulation of signaling pathways, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(methylamino)-1-propanone hydrochloride
- 1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(ethylamino)-1-propanone hydrochloride
Uniqueness
1-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)-3-(dimethylamino)-1-propanone hydrochloride is unique due to its specific structural features and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
93591-71-0 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC 名称 |
3-(dimethylamino)-1-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)9-8-14(17)12-6-7-15-13(11-12)5-3-4-10-18-15;/h6-7,11H,3-5,8-10H2,1-2H3;1H |
InChI 键 |
DQTXHFGDPMZWQP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCC(=O)C1=CC2=C(C=C1)OCCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















